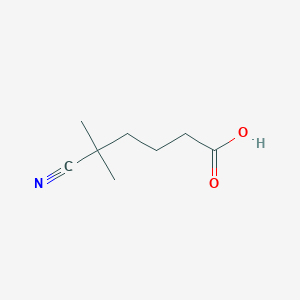
5-Cyano-5,5-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-5,5-dimethylpentanoic acid is a chemical compound that is widely used in scientific research due to its unique properties. It is a carboxylic acid derivative that is commonly used in the synthesis of various compounds. The compound is also known by its chemical name, CDMPA.
Mécanisme D'action
The exact mechanism of action of 5-Cyano-5,5-dimethylpentanoic acid is not fully understood. However, it is believed that the compound acts as a nucleophile in organic reactions, due to the presence of the cyano group. The compound has also been shown to have potential as a catalyst in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-Cyano-5,5-dimethylpentanoic acid. However, studies have shown that the compound is not toxic to cells and has low cytotoxicity. It has also been shown to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Cyano-5,5-dimethylpentanoic acid in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has low toxicity and is relatively easy to handle. However, one of the limitations of using the compound is its complex synthesis method, which may limit its availability in some labs.
Orientations Futures
There are several future directions for the use of 5-Cyano-5,5-dimethylpentanoic acid in scientific research. One potential application is in the field of catalysis, where the compound has shown promising results. Additionally, the compound may have potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
5-Cyano-5,5-dimethylpentanoic acid is a versatile chemical compound that is widely used in scientific research. The compound has unique properties that make it useful as a building block in the synthesis of various compounds, and as a reagent in organic chemistry. Additionally, the compound has potential applications in the field of catalysis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-Cyano-5,5-dimethylpentanoic acid is a complex process that involves multiple steps. The starting material for the synthesis is 5,5-dimethyl-1,3-cyclohexanedione. The first step involves the condensation of the cyclohexanedione with malononitrile to form a cyanoenone. The cyanoenone is then treated with an alkyl Grignard reagent to form the desired compound, 5-Cyano-5,5-dimethylpentanoic acid.
Applications De Recherche Scientifique
5-Cyano-5,5-dimethylpentanoic acid is widely used in scientific research due to its unique properties. The compound is commonly used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in organic chemistry to introduce the cyano group into a molecule. Additionally, the compound has been shown to have potential applications in the field of catalysis.
Propriétés
IUPAC Name |
5-cyano-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,6-9)5-3-4-7(10)11/h3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGZTKRYISTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-5,5-dimethylpentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
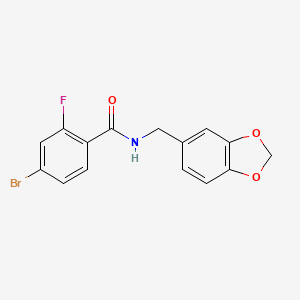
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)
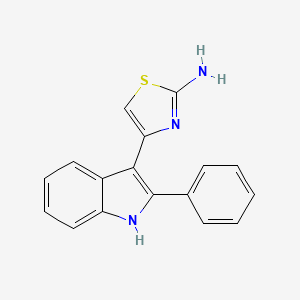
![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
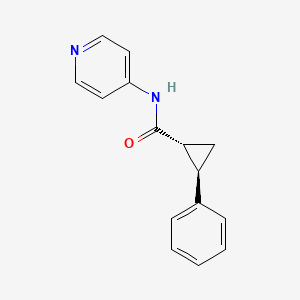

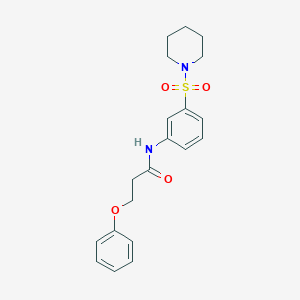
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)


![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)